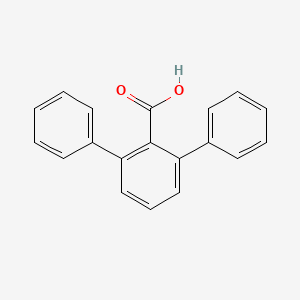![molecular formula C14H26N2O2 B13802863 Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate CAS No. 885270-16-6](/img/structure/B13802863.png)
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate can be achieved through various synthetic routes. One common method involves the Beckmann rearrangement initiated by trifluoromethanesulfonic anhydride. This reaction typically involves the conversion of oximes into amides under acidic conditions . Another approach includes the reaction of N-Boc-5-formylpyrazol-4-amines with 1,3-cyclohexanediones in the presence of pyrrolidine, followed by the formation of pyrazolo[4,3-b]quinolin-8-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for Beckmann rearrangement, pyrrolidine for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Beckmann rearrangement produces amides, while oxidation and reduction reactions yield oxidized and reduced derivatives, respectively .
Aplicaciones Científicas De Investigación
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable building block in the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit glucogen phosphorylase and RIP1 kinase, which are involved in metabolic and inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[1,2-a]azepine: This compound shares a similar bicyclic structure and is used in various chemical and biological applications.
Pyrazolo[3,2-b]azepine: Another compound with a related structure, known for its biological activities.
Indolo[2,3-b]quinoxaline: This compound is structurally similar and has applications in medicinal chemistry.
Uniqueness
Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate is unique due to its specific tert-butyl substitution, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Propiedades
Número CAS |
885270-16-6 |
|---|---|
Fórmula molecular |
C14H26N2O2 |
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl 1,3,4,4a,5,6,7,8,9,9a-decahydropyrido[3,4-c]azepine-2-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11-5-4-7-15-9-12(11)10-16/h11-12,15H,4-10H2,1-3H3 |
Clave InChI |
XTHNUAFJOORFFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2CCCNCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


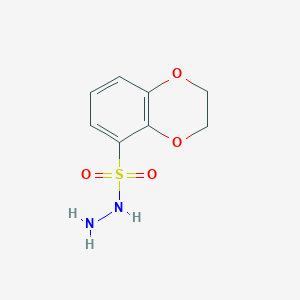
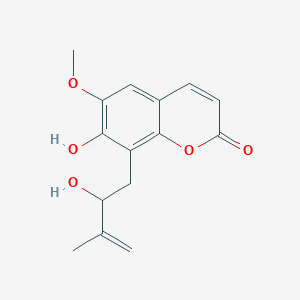

![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)

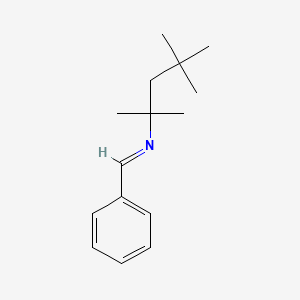
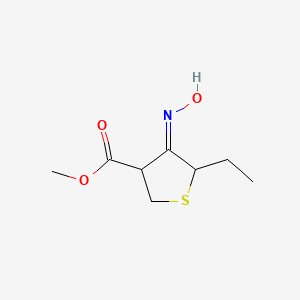
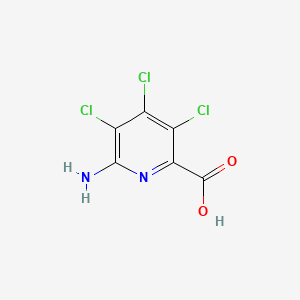
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
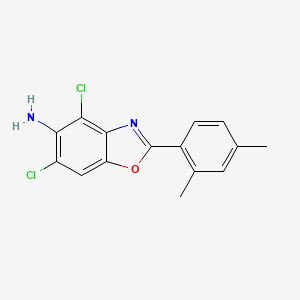
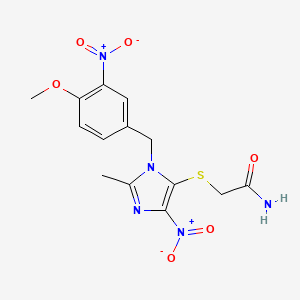
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)

